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Compound of Interest

Compound Name: Cinnamaldehyde oxime

Cat. No.: B7722432

Introduction

Cinnamaldehyde oxime, a derivative of cinnamaldehyde, is a molecule of interest in organic
synthesis and medicinal chemistry. As with many oximes, it can exist as two geometric isomers,
syn (Z) and anti (E), which can exhibit distinct physical, chemical, and biological properties. A
thorough spectroscopic characterization is therefore essential for unambiguous identification
and for understanding the structure-activity relationships of its derivatives. This technical guide
provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and
mass spectrometry (MS) data for cinnamaldehyde oxime, complete with detailed
experimental protocols and a workflow for its synthesis and analysis.

Spectroscopic Data

The spectroscopic data for the syn-(Z) and anti-(E) isomers of cinnamaldehyde oxime are
summarized below. The distinct spatial arrangement of the hydroxyl group relative to the vinyl
proton results in noticeable differences in their NMR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR Spectra
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(12,2E)-Cinnamaldehyde

(1E,2E)-Cinnamaldehyde

Assignment Oxime (syn)[1] Oxime (anti)

Solvent CDCls CDCls

Frequency 400 MHz 400 MHz

o (ppm) Signal (Multiplicity, J in Hz) Signal (Multiplicity, J in Hz)
H-1 (CH=N) 7.94 (t, J = 4.8) ~8.1 (d)

H-2 (C=CH-Ar) 7.28 - 7.55 (m) ~7.0-7.2 (m)

H-3 (CH=CH-Ar) 6.84 (d, J =5.6) ~6.9 (d)

Ar-H 7.28 - 7.55 (m) 7.2-7.5(m)

N-OH ~9.0 (br s) ~9.0 (br s)

13C NMR Spectra

(1Z,2E)-Cinnamaldehyde

(1E,2E)-Cinnamaldehyde

Assignment _ . .
Oxime (syn)[1] Oxime (anti)

Solvent CDClIs CDClIs

Frequency 100.5 MHz 100.5 MHz

0 (ppm) Signal Signal

C-1 (CH=N) 152.0 ~150

C-2 (C=CH-Ar) 1215 ~123

C-3 (CH=CH-Ar) 139.2 ~138

C-4 (Ar-C) 135.7 ~136

C-5, C-9 (Ar-CH) 127.0 ~127

C-6, C-8 (Ar-CH) 128.8 ~129

C-7 (Ar-CH) 129.0 ~129
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Infrared (IR) Spectroscopy

The IR spectrum of cinnamaldehyde oxime shows characteristic absorption bands

corresponding to its functional groups.

Wavenumber (cm™1) Assignment Reference
3356 O-H stretch [1]
1630 C=N stretch [1]
1444 C=C (aromatic) stretch [1]
1291 C-N stretch [1]
987, 976, 955 =C-H bend (out-of-plane) [1]

C-H bend (aromatic, out-of-

747, 691
plane)

[1]

Mass Spectrometry (MS)

The electron ionization mass spectrum of cinnamaldehyde oxime is expected to show a

molecular ion peak [M]* at m/z 147, corresponding to its molecular weight. The fragmentation

pattern would likely involve the loss of small molecules or radicals. While a detailed

comparative analysis of the fragmentation of syn and anti isomers is not readily available,

general fragmentation pathways for oximes include a-cleavage and McLafferty rearrangement.
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m/z Proposed Fragment
147 [M]*

130 [M - OH]*

129 [M - H20]*

115 [M - H20 - CHJ*

103 [CaH7]*

91 [C7H7]* (Tropylium ion)
77 [CeHs]*

Experimental Protocols
Synthesis of (1Z,2E)-Cinnamaldehyde Oxime[1]

A solution of cinnamaldehyde (1.32 g, 10 mmol) in ethanol (20 ml) is treated with a solution of
hydroxylamine hydrochloride (2.74 g, 39.7 mmol) in water (7.5 ml). The mixture is stirred at
60°C for 3 hours. After cooling, approximately half of the solvent is removed under reduced
pressure. The remaining mixture is poured into water (50 ml) and extracted with chloroform (3 x
20 ml). The combined organic layers are dried over anhydrous magnesium sulfate and
concentrated in vacuo. The crude product is then purified by column chromatography on silica
gel using dichloromethane as the eluent to yield (1Z,2E)-cinnamaldehyde oxime.

NMR Spectroscopy

1H and 13C NMR spectra are recorded on a 400 MHz spectrometer. The sample is prepared by
dissolving approximately 10-20 mg of the cinnamaldehyde oxime isomer in 0.7 mL of
deuterated chloroform (CDCIs). Tetramethylsilane (TMS) is used as an internal standard (6 =
0.00 ppm). For *H NMR, standard acquisition parameters are used. For 13C NMR, a proton-
decoupled sequence is employed.

Infrared (IR) Spectroscopy

The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A small
amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin
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pellet. The spectrum is recorded in the range of 4000-400 cm~1.

Mass Spectrometry (MS)

Mass spectra are obtained using a gas chromatograph coupled to a mass spectrometer (GC-
MS) with an electron ionization (El) source. A dilute solution of the sample in a volatile organic
solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC. The mass spectrometer
is set to scan a mass range of m/z 40-500.

Logical Workflow

The following diagram illustrates the workflow from the synthesis of cinnamaldehyde oxime to
its spectroscopic characterization.
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Workflow for Synthesis and Spectroscopic Analysis of Cinnamaldehyde Oxime
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Caption: Synthesis and Spectroscopic Analysis Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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« To cite this document: BenchChem. [Spectroscopic Profile of Cinnamaldehyde Oxime: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7722432#spectroscopic-data-of-cinnamaldehyde-
oxime-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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